
2-((Methylamino)methyl)propane-1,3-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Methylamino)methyl)propane-1,3-diol hydrochloride is a chemical compound with the CAS Number: 2172022-66-9 . It has a molecular weight of 155.62 . The IUPAC name for this compound is 2-((methylamino)methyl)propane-1,3-diol hydrochloride . It is stored at room temperature and is available in the form of an oil .
Molecular Structure Analysis
The InChI code for 2-((Methylamino)methyl)propane-1,3-diol hydrochloride is 1S/C5H13NO2.ClH/c1-6-2-5(3-7)4-8;/h5-8H,2-4H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-((Methylamino)methyl)propane-1,3-diol hydrochloride is a compound that is stored at room temperature . It is available in the form of an oil .Aplicaciones Científicas De Investigación
Solubility in Mixed Solvents
A study investigated the solubility of various benzodiazepine derivatives in mixed solvents including propane-1,2-diol and water. This research is relevant for understanding the solubility behavior of similar compounds like 2-((Methylamino)methyl)propane-1,3-diol hydrochloride in different solvent systems, which is crucial for pharmaceutical formulations and industrial applications (Jouyban et al., 2010).
Lubricant Applications
Di- and triol-centered polyols, including variants of propane diol, were synthesized and evaluated as automotive gear lubricants. These studies highlight the potential use of propane diol derivatives in industrial lubricants, suggesting possible applications for 2-((Methylamino)methyl)propane-1,3-diol hydrochloride in similar contexts (Nagendramma & Kaul, 2008).
Downstream Processing in Microbial Production
Research on the downstream processing of biologically produced 1,3-propanediol highlights the challenges in purifying and separating diols from fermentation broths. This research provides insights into the industrial processing of related diol compounds, which could be applicable to 2-((Methylamino)methyl)propane-1,3-diol hydrochloride (Xiu & Zeng, 2008).
Synthetic Complex Esters and Lubricating Properties
Complex esters based on diols like propane diol were studied for their lubricating properties, indicating that similar structures, including 2-((Methylamino)methyl)propane-1,3-diol hydrochloride, could have applications in eco-friendly and biodegradable lubricants (Nagendramma, Kaul, & Bisht, 2010).
Use in Organic–Inorganic Hybrid Materials
The synthesis and study of organic–inorganic hybrids functionalized by 1,3-bis[tris(hydroxymethyl)methylamino]propane, a similar compound to 2-((Methylamino)methyl)propane-1,3-diol hydrochloride, suggest potential applications in materials science for developing novel hybrid materials (Li et al., 2015).
Polyester Resins and Coating Applications
Research on polyester resins based upon 2-methyl-1,3-propanediol indicates the potential of propane diol derivatives, including 2-((Methylamino)methyl)propane-1,3-diol hydrochloride, in developing high-performance coatings (Sullivan, Dehm, Reich, & Dillon, 1990).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally similar to tris (hydroxymethyl)aminomethane, which is extensively used in biochemistry and molecular biology as a component of buffer solutions .
Mode of Action
Given its structural similarity to tris, it may undergo reactions associated with typical amines, such as condensations with aldehydes .
Action Environment
It is known that the ph of a buffer solution containing a compound similar to 2-((methylamino)methyl)propane-1,3-diol hydrochloride, namely tris, can change with temperature .
Propiedades
IUPAC Name |
2-(methylaminomethyl)propane-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6-2-5(3-7)4-8;/h5-8H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHRSIASAFOOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CO)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Methylamino)methyl)propane-1,3-diol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

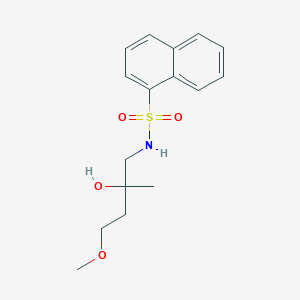
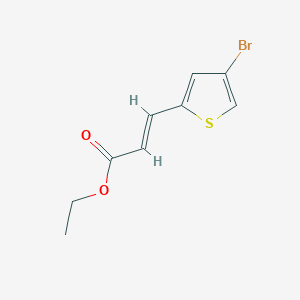
![N-(2,5-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2469665.png)
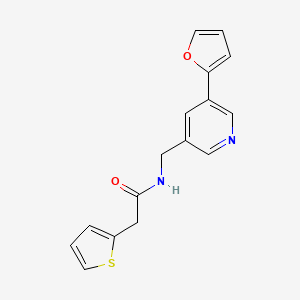
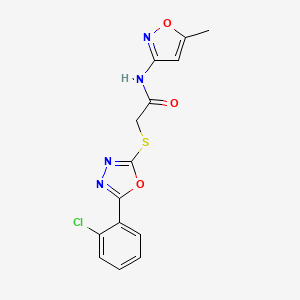
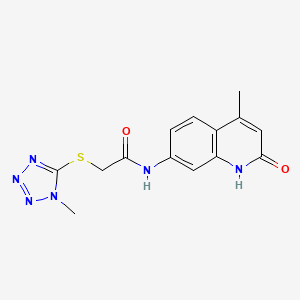
![N-[4-(2-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B2469671.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469672.png)
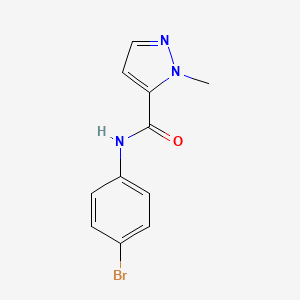

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2469679.png)
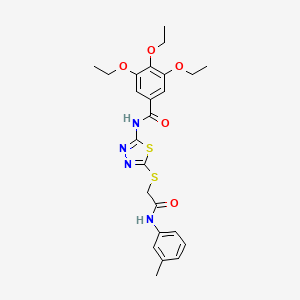
![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2469684.png)